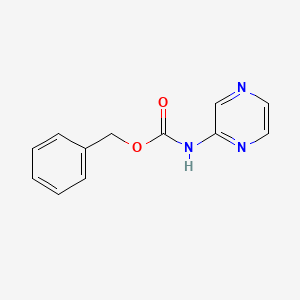

Benzyl pyrazin-2-ylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl pyrazin-2-ylcarbamate is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Benzyl pyrazin-2-ylcarbamate is a compound belonging to the pyrazine family, which has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various multicomponent reactions (MCRs), which have been utilized for the creation of diverse bioactive compounds. The synthesis often involves the reaction of pyrazine derivatives with benzaldehyde and isocyanides, leading to the formation of carbamate structures that exhibit significant biological properties.

The following table summarizes the key synthetic routes and conditions used for synthesizing this compound:

| Synthetic Route | Reagents | Conditions | Yield |

|---|---|---|---|

| Groebke-Blackburn-Bienaymè Reaction | Pyrazine, Benzaldehyde, Isocyanide | Mild conditions | High |

| Two-step synthesis | 2-amino-3-chloropyrazine, Ammonia | High temperature | Moderate |

Antimicrobial Activity

This compound has shown promising antimicrobial properties. A study indicated that compounds within the pyrazine family exhibit activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

In a comparative study of antimicrobial agents, this compound demonstrated effective inhibition against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Standard Antibiotic (e.g., Penicillin) | 16 |

Anticancer Activity

Recent research has explored the anticancer potential of this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle progression.

A case study highlighted the effects of this compound on MCF-7 breast cancer cells:

- Cell Viability Assay : IC50 value was determined to be 25 µM.

- Mechanism : Induction of apoptosis via mitochondrial pathway.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications in the substituents on the pyrazine ring or the carbamate group can significantly alter its potency and selectivity. For instance, introducing electron-withdrawing groups has been associated with enhanced antimicrobial activity.

Properties

Molecular Formula |

C12H11N3O2 |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

benzyl N-pyrazin-2-ylcarbamate |

InChI |

InChI=1S/C12H11N3O2/c16-12(15-11-8-13-6-7-14-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15,16) |

InChI Key |

NJMLIGKZNNQCAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=NC=CN=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.